N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide
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Overview
Description
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorophenyl hydrazine or chlorophenyl acetic acid derivatives.
Attachment of the Fluorophenoxy Group: This can be done through nucleophilic substitution reactions using fluorophenol and appropriate leaving groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions:
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antiviral agent, with applications in developing new drugs to combat resistant strains of bacteria and viruses.
Cancer Research: Its structure suggests potential anticancer properties, making it a candidate for studies on cancer cell inhibition and apoptosis induction.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions, particularly those involving oxidative stress and enzyme inhibition.
Industrial Applications: It may also find use in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide exerts its effects involves interactions with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Oxidative Stress Induction: It can induce oxidative stress in cells, leading to cell damage and apoptosis, which is particularly relevant in cancer research.
Receptor Binding: The presence of aromatic groups allows for potential binding to various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide can be compared with other oxadiazole derivatives:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)propanamide: Similar structure but different positioning of the chlorophenyl group, which may affect its biological activity.
N-[5-(3-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(2-fluorophenoxy)propanamide: Replacement of the oxadiazole ring with a thiadiazole ring, potentially altering its chemical reactivity and biological properties.
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-chlorophenoxy)propanamide: Substitution of the fluorophenoxy group with a chlorophenoxy group, which may influence its pharmacokinetics and toxicity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their potential impact on its applications and effectiveness.
Properties
Molecular Formula |
C17H13ClFN3O3 |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide |
InChI |
InChI=1S/C17H13ClFN3O3/c1-10(24-14-8-3-2-7-13(14)19)15(23)20-17-21-16(25-22-17)11-5-4-6-12(18)9-11/h2-10H,1H3,(H,20,22,23) |
InChI Key |
OVESGOSXSUIMTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NOC(=N1)C2=CC(=CC=C2)Cl)OC3=CC=CC=C3F |
Origin of Product |
United States |
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